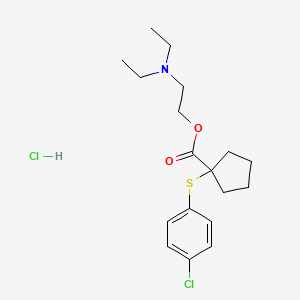
Cyclopentanecarboxylic acid, 1-((p-chlorophenyl)thio)-, 2-(diethylamino)ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxylic acid, 1-((p-chlorophenyl)thio)-, 2-(diethylamino)ethyl ester, hydrochloride is a complex organic compound with a unique structure that combines a cyclopentane ring, a chlorophenyl group, and a diethylaminoethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxylic acid, 1-((p-chlorophenyl)thio)-, 2-(diethylamino)ethyl ester, hydrochloride typically involves multiple steps. One common method starts with the preparation of the cyclopentanecarboxylic acid derivative, followed by the introduction of the p-chlorophenylthio group through a nucleophilic substitution reaction. The final step involves esterification with 2-(diethylamino)ethanol in the presence of a suitable catalyst, such as hydrochloric acid, to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as chromatography and spectroscopy, are employed to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxylic acid, 1-((p-chlorophenyl)thio)-, 2-(diethylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Cyclopentanecarboxylic acid, 1-((p-chlorophenyl)thio)-, 2-(diethylamino)ethyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopentanecarboxylic acid, 1-((p-chlorophenyl)thio)-, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid derivatives: These compounds share the cyclopentane ring structure but differ in their functional groups.
Chlorophenylthio compounds: These compounds contain the chlorophenylthio group but may have different core structures.
Diethylaminoethyl esters: These esters have the diethylaminoethyl group but vary in their acid components.
Uniqueness
Cyclopentanecarboxylic acid, 1-((p-chlorophenyl)thio)-, 2-(diethylamino)ethyl ester, hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
101330-10-3 |
|---|---|
Molecular Formula |
C18H27Cl2NO2S |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 1-(4-chlorophenyl)sulfanylcyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H26ClNO2S.ClH/c1-3-20(4-2)13-14-22-17(21)18(11-5-6-12-18)23-16-9-7-15(19)8-10-16;/h7-10H,3-6,11-14H2,1-2H3;1H |
InChI Key |
OQZLNNXLBQYXPT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCC1)SC2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















